5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 375350-27-9
VCID: VC21479192
InChI: InChI=1S/C14H16N2O3/c1-9-3-4-10(2)13(7-9)18-8-11-5-6-12(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17)
SMILES: CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NN
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29g/mol

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

CAS No.: 375350-27-9

Cat. No.: VC21479192

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29g/mol

* For research use only. Not for human or veterinary use.

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide - 375350-27-9

Specification

CAS No. 375350-27-9
Molecular Formula C14H16N2O3
Molecular Weight 260.29g/mol
IUPAC Name 5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Standard InChI InChI=1S/C14H16N2O3/c1-9-3-4-10(2)13(7-9)18-8-11-5-6-12(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17)
Standard InChI Key GXDIXIQKOUWJTP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NN
Canonical SMILES CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NN

Introduction

Chemical Identity and Structural Properties

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a precisely defined chemical entity with well-documented identification parameters. The compound's key chemical identifiers are presented in Table 1 below:

ParameterValue
CAS No.375350-27-9
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.29 g/mol
IUPAC Name5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Standard InChIInChI=1S/C14H16N2O3/c1-9-3-4-10(2)13(7-9)18-8-11-5-6-12(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17)
Standard InChIKeyGXDIXIQKOUWJTP-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NN
Solubility25 µg/mL
PubChem Compound ID586918

The structural composition of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide features several key functional groups that contribute to its chemical behavior:

Structural Components

The molecule consists of a 2,5-dimethylphenoxy group connected to a furan-2-carbohydrazide moiety via a methylene bridge. This arrangement creates a compound with both hydrophobic (aromatic rings and methyl groups) and hydrophilic (hydrazide) regions, giving it potentially interesting solubility characteristics and biological interactions.

Physical Properties

The compound exists as a solid at room temperature, with limited water solubility of approximately 25 µg/mL. This relatively low aqueous solubility suggests predominant lipophilic character, which may influence its applications in various research settings. The compound's molecular structure enables potential hydrogen bonding through its hydrazide group, which may facilitate interactions with biological receptors or other target molecules.

Chemical Reactivity and Properties

The chemical behavior of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is influenced by its functional groups, each contributing distinct reactivity patterns.

Hydrazide Functional Group

The carbohydrazide (-C(O)NHNH₂) component is particularly reactive, with the following potential reactions:

  • Condensation reactions with aldehydes or ketones to form hydrazones

  • Coordination with metal ions through the nitrogen atoms

  • Acylation reactions at the terminal -NH₂ group

  • Potential reduction to form amines

Furan Moiety

The furan ring possesses unique properties:

  • Aromatic character with electron-rich nature

  • Susceptibility to electrophilic aromatic substitution reactions

  • Potential for Diels-Alder reactions as a diene

  • Possible ring-opening reactions under acidic conditions

Phenoxy Linkage

The phenoxy methyl bridge serves as a flexible spacer between the two aromatic systems and might undergo:

  • Cleavage under strong acidic or basic conditions

  • Oxidation of the benzylic position

  • Substitution reactions on the aromatic ring

Structural Analogs and Comparative Analysis

Several structural analogs of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide have been documented in the chemical literature, providing comparative insights through their similarities and differences.

Related Compounds

Table 2 presents a comparison of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide with structurally similar compounds:

CompoundCAS No.Molecular FormulaMolecular WeightKey Structural Difference
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide375350-27-9C₁₄H₁₆N₂O₃260.29 g/molReference compound
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbohydrazide886496-20-4C₁₄H₁₆N₂O₃260.29 g/molPosition of methyl groups (2,3 vs 2,5)
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide861508-50-1C₁₄H₁₅ClN₂O₃294.73 g/molContains chlorine atom; different methyl positions
5-[(dimethylamino)methyl]furan-2-carbohydrazide103852-00-2C₈H₁₃N₃O₂183.21 g/molDimethylamino group instead of dimethylphenoxy

Structure-Activity Relationship Considerations

The positional isomerism of methyl groups on the phenoxy ring (as seen in the 2,3- versus 2,5-dimethyl analogs) may significantly influence:

  • Molecular conformation and torsional angles

  • Electronic distribution across the molecule

  • Steric hindrance affecting reaction sites

  • Binding affinity to potential biological targets

  • Solubility and partition coefficient values

These structural variations can lead to meaningful differences in biological activity and physicochemical properties, which may be exploited in rational drug design or material development applications.

Research Limitations and Future Directions

Current Research Limitations

The available literature on 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide appears limited, with most information focused on basic chemical identity rather than extensive applications or properties. This represents a significant research gap that may be addressed through:

  • Comprehensive physicochemical characterization

  • Systematic biological activity screening

  • Investigation of reaction behavior and synthetic applications

  • Computational studies to predict properties and interactions

Future Research Directions

Future research on 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide may focus on:

  • Development of improved synthetic routes with higher yields and purity

  • Exploration of biological activities against various targets

  • Investigation of coordination chemistry with transition metals

  • Establishment of structure-activity relationships through systematic modification of the structure

  • Application in materials science, particularly in areas requiring controlled self-assembly or stimuli-responsive behavior

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